1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione
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Overview
Description
1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione is a compound with the molecular formula C₁₇H₉NO₃. It is known for its unique structure, which includes a pyrrole-2,5-dione moiety attached to a 9-oxofluorene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione typically involves the reaction of 9-oxofluorene with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a tool for understanding biological mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(9-Oxo-9H-fluoren-4-yl)-1H-pyrrole-2,5-dione: A closely related compound with similar structural features.
Pyrrolidine-2,5-dione derivatives: Compounds with a pyrrolidine-2,5-dione core structure that exhibit similar chemical properties.
Uniqueness
1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione is unique due to its specific combination of the 9-oxofluorene and pyrrole-2,5-dione moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6296-22-6 |
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Molecular Formula |
C17H9NO3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-(9-oxofluoren-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H9NO3/c19-14-8-9-15(20)18(14)13-7-3-6-12-16(13)10-4-1-2-5-11(10)17(12)21/h1-9H |
InChI Key |
FHDTYNLFJLFEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3N4C(=O)C=CC4=O |
Origin of Product |
United States |
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